Product packaging for Fluorofelbamate(Cat. No.:CAS No. 726-99-8)

Fluorofelbamate

Cat. No.: B1232889
CAS No.: 726-99-8
M. Wt: 256.23 g/mol
InChI Key: ZCDHNOUTBZTCLP-UHFFFAOYSA-N
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Description

Fluorofelbamate is an investigational anticonvulsant compound designed as an analog of the established antiepileptic drug felbamate . Its primary research value lies in its design objective: to retain the broad-spectrum, multi-mechanistic anticonvulsant efficacy of felbamate while avoiding the serious idiosyncratic toxicity, such as aplastic anemia and liver failure, associated with the parent drug . The key structural modification in this compound is the substitution of a fluorine atom for a hydrogen atom at the 2-position of the propane side chain . This alteration is intended to block a specific metabolic pathway that produces a reactive metabolite, atropaldehyde (ATPAL), which is believed to be responsible for felbamate's severe adverse effects . In vitro studies using human liver S9 fractions have supported this design, demonstrating that this compound's metabolite does not form the toxic intermediates generated by felbamate . Preclinical studies indicate that this compound exhibits a potent anticonvulsant profile. In animal models, including a model of self-sustaining status epilepticus (SSSE), this compound demonstrated strong seizure-protective effects, even when administered during the late stages of status epilepticus, which is often refractory to conventional treatments . Notably, acute treatment with this compound in this model not only controlled acute seizures but also displayed potential antiepileptogenic properties, reducing the frequency of subsequent spontaneous seizures and leading to apparent remission of epilepsy . Similar to felbamate, this compound is proposed to have a dual mechanism of action, acting as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, which contributes to its broad-spectrum activity . This product is intended for research purposes only, providing a critical tool for neuroscientists and pharmacologists exploring next-generation therapies for treatment-resistant epilepsy and investigating mechanisms of epileptogenesis. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN2O4 B1232889 Fluorofelbamate CAS No. 726-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

726-99-8

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

(3-carbamoyloxy-2-fluoro-2-phenylpropyl) carbamate

InChI

InChI=1S/C11H13FN2O4/c12-11(6-17-9(13)15,7-18-10(14)16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H2,14,16)

InChI Key

ZCDHNOUTBZTCLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F

Other CAS No.

726-99-8

Synonyms

2-fluoro-2-phenyl-1,3-propanediyl dicarbamate
Fluorofelbamate

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Fluorofelbamate

Synthetic Pathways to 2-Phenyl-2-fluoro-1,3-propanediol Dicarbamate

The synthesis of fluorofelbamate involves a multi-step process, beginning with the formation of its diol precursor, 2-fluoro-2-phenyl-1,3-propanediol, followed by a dicarbamation reaction.

The initial precursor, 2-phenyl-1,3-propanediol (B123019), can be synthesized through various routes. One common method involves the reduction of diethyl phenylmalonate. google.comchemicalbook.com Alternative pathways to obtain 2-phenyl-1,3-propanediol include a sequence starting from benzaldehyde (B42025), which is converted to benzaldehyde oxime, then to nitromethylbenzene, followed by a reaction with formaldehyde (B43269) to yield 2-nitro-2-phenyl-1,3-propanediol. The nitro group is subsequently reduced to an amine and then hydrolyzed to the diol. googleapis.comgoogle.com

The introduction of the fluorine atom at the C2 position is a critical step. The precursor 2-fluoro-2-phenyl-1,3-propanediol is synthesized, and this diol then undergoes carbamation. google.com The dicarbamate is formed by reacting the diol with a suitable carbamoylating agent. A general method for converting diols to dicarbamates involves the use of phosgene (B1210022) to form a dichlorocarbonate derivative, which is then treated with ammonia. chemicalbook.comgoogle.com Another approach is the reaction of the diol with chlorosulfonyl isocyanate. google.com For the final step to obtain this compound, the precursor 2-fluoro-2-phenyl-1,3-propanediol monocarbamate can be used. google.com

Spectroscopic and Crystallographic Characterization Methodologies

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound, providing detailed information about its molecular structure. google.comgoogle.comasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The data confirms the presence of the phenyl group, the propanediol (B1597323) backbone, the fluorine atom, and the carbamate (B1207046) functional groups.

A patent for felbamate-derived compounds provides the following NMR data for this compound in deuterated chloroform (B151607) (CDCl₃): google.comgoogle.com

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.43-7.3m5HPhenyl protons
4.01dq4HCH₂ protons22.7, 12.3
2.82bs2HNH₂ protons

¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
138.2Quaternary phenyl carbon
129.1Phenyl CH
128.9Phenyl CH
125.3, 125.2Phenyl CH
100.4, 98.0C-F carbon
67.0, 66.7CH₂ carbons

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of the carbamate groups, the C=O (carbonyl) stretching of the carbamates, C-O stretching, C-F stretching, and aromatic C-H and C=C stretching from the phenyl ring. While FTIR is a standard characterization method for such compounds, specific peak frequencies for this compound are not detailed in the available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides strong evidence for the chemical formula of the compound. A patent mentions the use of LC/MS with an electrospray ionization (ESI) source for the analysis of this compound and its derivatives. google.comgoogle.com The expected monoisotopic mass for this compound (C₁₁H₁₃FN₂O₄) is approximately 256.0859 g/mol . epa.gov

Molecular and Cellular Pharmacodynamics of Fluorofelbamate

Interactions with Glutamate (B1630785) Receptor Subtypes

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial in mediating fast synaptic transmission. Fluorofelbamate's interaction with specific glutamate receptor subtypes is a key aspect of its pharmacodynamic profile.

In addition to its effects on NMDA receptors, this compound also influences kainate receptors, another subtype of ionotropic glutamate receptors. Research has demonstrated that this compound decreases responses to kainate receptor activation. if-pan.krakow.plresearchgate.netresearchgate.net This action further contributes to the reduction of excitatory neurotransmission. The modulation of kainate receptors, which are involved in both pre- and postsynaptic signaling, adds another layer to the compound's mechanism of action. frontiersin.org The ability to dampen activity at both NMDA and kainate receptors suggests a broad-spectrum inhibitory effect on glutamatergic signaling. if-pan.krakow.plresearchgate.net

The strychnine-insensitive glycine (B1666218) recognition site is a crucial modulatory site on the NMDA receptor. For the receptor to be activated by glutamate, glycine must also be bound. Felbamate (B1672329), the parent compound of this compound, is known to be an antagonist at this site. tandfonline.comtandfonline.com It is proposed that this compound shares this mechanism, binding to the strychnine-insensitive glycine site and thereby reducing NMDA receptor function. neupsykey.com This antagonistic action at the glycine site provides a specific mechanism for the observed reduction in NMDA receptor-mediated currents. umich.edu

Effects on Kainate Receptor Activation

Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels are essential for the generation and propagation of action potentials in neurons. This compound's ability to modulate these channels is another important facet of its pharmacodynamic profile.

This compound has been found to reduce voltage-dependent sodium currents. jddtonline.infoif-pan.krakow.plresearchgate.netresearchgate.net This effect has been observed in neuronal cell models, such as NIE-115 neuroblastoma cells, although the inhibition was described as modest. neupsykey.com The blockade of voltage-gated sodium channels is a common mechanism of action for many antiepileptic drugs, as it helps to limit the repetitive firing of neurons that is characteristic of seizures. patsnap.comresearcher.lifenih.gov By reducing the influx of sodium ions, this compound can decrease neuronal excitability.

Neurotransmitter System Modulation Beyond Glutamate

Investigations into Gamma-Aminobutyric Acid (GABA) Receptor Interaction Profiles

Investigations into the effects of this compound on the GABAergic system have been a crucial area of research, primarily to differentiate its mechanism from many classic and contemporary antiepileptic drugs that act by enhancing GABAergic inhibition. researchgate.net The parent compound, felbamate, has been noted in some studies to weakly potentiate GABA-mediated currents or enhance GABAergic transmission, although this effect often requires high concentrations. afjbs.commdpi.comnih.gov

However, studies on this compound have consistently demonstrated that it does not significantly enhance GABA receptor-mediated responses. researchgate.netif-pan.krakow.plresearchgate.net Electrophysiological studies have shown that this compound does not potentiate the effect of GABA on chloride influx in cultured spinal cord neurons. nih.gov Furthermore, binding assays have indicated that it does not interact with the primary binding sites on the GABA-A receptor complex, including the GABA, benzodiazepine, and picrotoxin (B1677862) sites. nih.gov This lack of direct GABAergic potentiation is a distinguishing feature of this compound's pharmacodynamic profile. researchgate.netif-pan.krakow.pl One study did note a modest inhibition of GABA-mediated currents at high concentrations, but this is not considered a primary mechanism of action. neupsykey.com

Table 1: Summary of this compound's Interaction with the GABA Receptor Complex

Interaction Site/Assay Finding for this compound Comparison with Felbamate
GABA-A Receptor Binding No significant interaction at GABA, benzodiazepine, or picrotoxin sites. nih.gov Weak inhibitory effects on GABA-receptor binding reported. mdpi.com
GABA-mediated Chloride Influx Does not enhance GABA's effect on chloride influx. nih.gov Not a primary mechanism; some studies suggest potentiation at high concentrations. afjbs.com
GABA-mediated Currents Does not enhance responses; modest inhibition at high concentrations reported. researchgate.netif-pan.krakow.plneupsykey.com Some evidence of enhancing GABA currents. afjbs.comnih.gov

Broad-Spectrum Modulation of Neurotransmitter Release

The characterization of this compound as a broad-spectrum agent stems from its multiple mechanisms of action that collectively modulate neuronal excitability. researchgate.netmdpi.com While it does not directly enhance GABAergic inhibition, its actions on other targets lead to a widespread modulation of neurotransmitter release, primarily a reduction in excitatory neurotransmission.

The mechanisms of this compound are considered to be very similar to those of felbamate. researchgate.netresearchgate.net Research on felbamate has shown that it can reduce the release of the excitatory neurotransmitter glutamate. nih.gov This is achieved through the blockade of presynaptic N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels, which are involved in triggering neurotransmitter exocytosis. nih.govpatsnap.com By inhibiting these channels, this compound indirectly dampens the release of excitatory amino acids. mdpi.comneupsykey.com

The modulation is not limited to a single pathway. The compound's known effects include:

Inhibition of voltage-gated sodium channels : This action reduces the ability of neurons to fire at high frequencies, a key feature of seizure activity. if-pan.krakow.plpatsnap.com This mechanism is shared by other antiepileptic drugs and contributes to a reduction in neurotransmitter release dependent on sodium channel activity. if-pan.krakow.pl

Blockade of NMDA and kainate receptors : By decreasing responses to NMDA and kainate receptor activation, this compound reduces the postsynaptic excitatory drive. researchgate.netif-pan.krakow.plresearchgate.net

While the primary consequence of these actions is a decrease in glutamatergic transmission, the term "broad-spectrum" implies a wider net of influence. For instance, other broad-spectrum drugs like zonisamide (B549257) have been shown to facilitate dopaminergic and serotonergic neurotransmission. dvm360.com However, specific research detailing the direct effects of this compound on the release of other key neurotransmitters such as dopamine, serotonin, or norepinephrine (B1679862) is not extensively documented. The current understanding points to a general reduction in neuronal hyperexcitability, driven by its combined effects on voltage-gated ion channels and excitatory amino acid receptors, rather than a direct and selective modulation of multiple distinct neurotransmitter release pathways. neupsykey.com

Table 2: Established Mechanisms Contributing to this compound's Broad-Spectrum Modulation

Molecular Target Effect Consequence for Neurotransmission
Voltage-Gated Sodium Channels Inhibition if-pan.krakow.plpatsnap.com Reduction of high-frequency neuronal firing and associated neurotransmitter release.
NMDA Receptors Antagonism / Decreased response researchgate.netif-pan.krakow.pl Reduction of excitatory neurotransmitter release (e.g., glutamate) and postsynaptic excitation. nih.gov
Kainate Receptors Decreased response researchgate.netif-pan.krakow.plresearchgate.net Reduction of excitatory postsynaptic transmission.
Voltage-Gated Calcium Channels Inhibition (inferred from felbamate) patsnap.comneupsykey.com Reduced calcium influx, leading to decreased neurotransmitter exocytosis.

Preclinical Pharmacological Efficacy in Experimental Models

Anticonvulsant Activity in Acute Seizure Models

Acute seizure models are fundamental in the early-stage screening of potential antiepileptic drugs. Fluorofelbamate has shown significant efficacy in several of these standard tests. neupsykey.comresearchgate.net

The Maximal Electroshock Seizure (MES) test is a widely used preclinical model that is indicative of a compound's ability to prevent the spread of seizures, a characteristic of generalized tonic-clonic seizures. google.comgoogle.com this compound has demonstrated potent activity in this model in both mice and rats. google.comgoogle.comnih.gov

In the rat MES test, this compound exhibited a median effective dose (ED50) of 3 mg/kg following oral administration, which was notably more potent than its parent compound, felbamate (B1672329) (ED50 of 25 mg/kg). nih.gov Studies in mice have also confirmed its efficacy, with reported ED50 values of approximately 20 mg/kg and 27 mg/kg after intraperitoneal and oral administration, respectively. google.comgoogle.com

SpeciesRoute of AdministrationED50 (mg/kg)
RatOral3 nih.gov
MouseIntraperitoneal~20 google.comgoogle.com
MouseOral~27 google.comgoogle.com

This compound has shown efficacy against seizures induced by certain chemical convulsants. It is effective in blocking clonic seizures induced by picrotoxin (B1677862) in both rats and mice. neupsykey.comresearchgate.netif-pan.krakow.pl Picrotoxin is a non-competitive antagonist of the GABAA receptor, and activity in this model suggests a potential mechanism of action related to GABAergic neurotransmission. However, it has been reported to be ineffective against seizures induced by bicuculline (B1666979) and pentylenetetrazol (PTZ). if-pan.krakow.pl

Genetic models of epilepsy provide valuable insights into the potential efficacy of a compound against inherited forms of the disorder. The Frings audiogenic seizure-susceptible mouse is a well-established model that exhibits seizures in response to a high-intensity sound stimulus. nih.gov this compound has been shown to effectively block these sound-induced seizures, demonstrating its activity in a genetically predisposed model of epilepsy. neupsykey.comresearchgate.netif-pan.krakow.pl

Chemically-Induced Seizure Models (e.g., Picrotoxin-induced Clonic Seizures)

Efficacy in Chronic Epilepsy and Status Epilepticus Models

Chronic models of epilepsy are crucial for evaluating a drug's potential to treat ongoing seizures and the underlying condition. This compound has been investigated in models of status epilepticus and kindling, which represent more severe and established forms of epilepsy.

Self-sustaining status epilepticus (SSSE) is a severe condition characterized by prolonged, continuous seizures that can become refractory to conventional treatments. va.gov In a rat model of SSSE induced by perforant path stimulation, this compound demonstrated significant anticonvulsant effects. researchgate.netnih.gov

When administered early in the course of SSSE, this compound dose-dependently reduced the cumulative duration of seizures. nih.gov Notably, it also showed efficacy when administered at a later stage of SSSE, a point at which the condition is often resistant to standard anticonvulsant drugs. nih.govneupsykey.com This suggests that this compound may have a role in treating refractory status epilepticus. Furthermore, early treatment with this compound was observed to decrease the frequency of subsequent spontaneous seizures, indicating potential disease-modifying or antiepileptogenic properties in this model. researchgate.netnih.gov

Treatment Time After SSSE InductionThis compound Dose (mg/kg, i.v.)Effect on Cumulative Seizure Duration
Early (10 min)50Ineffective nih.gov
100Reduced from 393 ± 10 min to 15 ± 8 min nih.gov
200Reduced from 393 ± 10 min to 2.4 ± 0.5 min nih.gov
Late200Significantly attenuated seizures nih.gov
300Significantly attenuated seizures nih.gov

Kindling is a widely used model of chronic epilepsy where repeated, initially subconvulsive electrical stimuli lead to the development of progressively more severe seizures. This compound has been shown to reduce generalized seizures in the hippocampal kindling rat model, which is a model of focal seizures. if-pan.krakow.plresearchgate.net Its efficacy in this model, along with the perforant path stimulation model, further supports its potential for treating focal epilepsy. researchgate.netnih.govnih.gov

Assessment of Antiepileptogenic Properties in Post-Status Epilepticus Paradigms

This compound, an analog of felbamate, has demonstrated notable antiepileptogenic and anticonvulsant effects in experimental models of self-sustaining status epilepticus (SSSE). researchgate.netnih.gov In a study utilizing a perforant path stimulation model in rats to induce SSSE, this compound's efficacy was assessed when administered at different stages of seizure activity. nih.gov

When injected intravenously early after the induction of SSSE, this compound exhibited a dose-dependent reduction in the duration of seizures. nih.gov Specifically, while a 50 mg/kg dose was found to be ineffective, doses of 100 mg/kg and 200 mg/kg significantly decreased the cumulative seizure time. nih.gov Furthermore, even when administered at a later stage, when the status epilepticus is typically resistant to conventional anticonvulsant treatments, this compound at doses of 200 and 300 mg/kg effectively attenuated seizures. nih.govneupsykey.com

Beyond its acute anticonvulsant effects, this compound has shown properties that suggest a disease-modifying or antiepileptogenic potential. researchgate.net Acute treatment with 200 mg/kg of this compound significantly lowered the frequency of spontaneous seizures that typically follow SSSE after a latent period. nih.gov Intriguingly, in contrast to control animals, rats treated with this compound displayed a regression of these spontaneous seizures, with an apparent remission of epilepsy observed within two months following the initial SSSE. researchgate.netnih.gov These findings underscore the potential of this compound to not only suppress seizures but also to mitigate the underlying epileptogenic processes that lead to chronic epilepsy. researchgate.netnih.gov

Table 1: Effect of this compound on Seizure Duration in a Post-Status Epilepticus Model

Treatment Group Cumulative Seizure Time (mean ± SEM)
Control 393 ± 10 min
This compound (100 mg/kg) 15 ± 8 min
This compound (200 mg/kg) 2.4 ± 0.5 min

Data derived from studies on early administration of this compound following perforant path stimulation in rats. nih.gov

Neuroprotective and Ancillary Pharmacological Actions in Preclinical Contexts

Protection Against Ischemia and Hypoxia-Induced Neuronal Damage (In vitro and In vivo)

This compound has demonstrated significant neuroprotective capabilities in various preclinical models of ischemia and hypoxia. neupsykey.comjddtonline.infomedicalresearchjournal.org Its protective actions have been observed in both cell-based (in vitro) and animal (in vivo) studies. jddtonline.info

In vitro, this compound has been shown to decrease neuronal damage in a chemical model of ischemia using sodium cyanide (NaCN). neupsykey.com It also protects against hypoxic neuronal damage in the CA1 region of the hippocampus in an in vitro slice model. neupsykey.com

The neuroprotective effects of this compound extend to in vivo models as well. In a rat pup model of hypoxia, administration of this compound led to a decrease in infarct volume. neupsykey.com Furthermore, it has been shown to reduce damage to CA1 neurons associated with transient global ischemia in gerbils. neupsykey.com These findings suggest that this compound possesses a broad neuroprotective profile against neuronal injury caused by oxygen and blood supply deprivation. neupsykey.comjddtonline.info

Table 2: Summary of Neuroprotective Effects of this compound in Preclinical Models

Model Type Experimental Model Observed Effect
In vitro Chemical Ischemia (NaCN) Decreased neuronal damage neupsykey.com
In vitro Hypoxic Hippocampal Slices Protection of CA1 neuronal damage neupsykey.com
In vivo Rat Pup Hypoxia Decreased infarct volume neupsykey.com
In vivo Gerbil Transient Global Ischemia Reduced CA1 damage neupsykey.com

Exploration of Antispastic, Analgesic, and Anxiolytic Activities in Animal Models

While the primary focus of this compound research has been on its anticonvulsant and neuroprotective properties, the broader pharmacological profile of related compounds suggests potential for other central nervous system effects. For instance, some voltage-gated sodium channel blockers, a class of drugs with some mechanistic overlap with this compound's proposed actions, have shown analgesic activity in animal models of both inflammatory and neuropathic pain. benthamdirect.com

Animal models are crucial for screening compounds for various therapeutic activities. For analgesic properties, models like the hot plate and writhing tests are commonly employed to assess a compound's ability to reduce pain perception. researchgate.netbioline.org.br Similarly, antispastic activity can be evaluated by observing the reduction of muscle stiffness and spasms in relevant animal models.

The anxiolytic potential of a compound is typically investigated using models such as the elevated plus maze and the four-plate test in rodents. plos.orgnih.govjddtonline.info These tests are based on the natural aversion of animals to open, elevated spaces and their exploratory behavior, which can be modulated by anxiolytic drugs. jddtonline.info While specific studies focusing solely on the antispastic, analgesic, and anxiolytic activities of this compound are not extensively detailed in the provided search results, the known profile of related compounds warrants further investigation into these potential ancillary actions.

Comparative Metabolism and Biotransformation Research

Rationale for Altered Metabolic Pathways in Fluorofelbamate Design

This compound was strategically designed as a fluorinated analogue of felbamate (B1672329) to circumvent the formation of a reactive and potentially toxic metabolite. researchgate.netnih.gov The core of this design lies in the substitution of a hydrogen atom with a fluorine atom at the 2-position of the propanediol (B1597323) dicarbamate structure. aesnet.orgnih.gov This specific chemical modification was intended to block the metabolic pathway that leads to the production of atropaldehyde (B1208947) (ATPAL), a reactive α,β-unsaturated aldehyde. aesnet.orggoogle.com

The formation of ATPAL from felbamate is believed to proceed through an unstable precursor, 3-carbamoyl-2-phenylpropionaldehyde (B1257828) (CBMA). nih.govgoogle.com The conversion of CBMA to ATPAL requires the elimination of the hydrogen atom at the second position of the propane (B168953) chain. nih.gov By replacing this hydrogen with a fluorine atom, the resulting carbon-fluorine bond, known for its chemical inertness, prevents this elimination step. researchgate.net Consequently, the corresponding aldehyde carbamate (B1207046) metabolite of this compound is unable to lose hydrogen fluoride (B91410) to form atropaldehyde. researchgate.net This design hypothesis posits that by preventing ATPAL formation, the risk of idiosyncratic toxicities associated with felbamate, such as aplastic anemia and liver failure, could be mitigated while retaining the therapeutic activity of the parent compound. nih.govaesnet.org

In vitro Metabolic Stability and Metabolite Profiling

In vitro studies utilizing human liver S9 fractions have been instrumental in comparing the metabolic fates of this compound and its parent compound, felbamate. The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive system for evaluating drug metabolism. evotec.comthermofisher.com In these studies, this compound and its postulated metabolites were incubated with pooled human liver S9 fractions, often supplemented with cofactors like NADPH and NAD+, to simulate hepatic metabolic processes. aesnet.orgnih.gov To investigate the formation of reactive metabolites, a trapping agent such as glutathione (B108866) (GSH) was typically included in the incubations. aesnet.orgnih.gov

Comparative studies revealed significant differences in stability between the fluorinated and non-fluorinated compounds. For instance, a key intermediate in felbamate's metabolic pathway, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (B1259827) (CCMF), showed a half-life of 2.8 to 3.6 hours in phosphate (B84403) buffer. nih.gov In stark contrast, its fluorinated counterpart, 4-hydroxy-5-fluoro-5-phenyl-tetrahydro-1,3-oxazin-2-one (F-CCMF), was substantially more stable, with only a 2.5% to 4.9% loss observed over a 24-hour period under the same conditions. nih.gov Furthermore, when 2-fluoro-2-phenyl-1,3-propanediol monocarbamate (F-MCF), a potential metabolite of this compound, was incubated with human liver S9, it remained stable and no metabolites were detected. nih.gov

Metabolite profiling studies have identified key transformation products of this compound. When F-CCMF was incubated with human liver S9 fractions in the presence of the cofactor NAD+, both reduced and oxidized metabolites were formed. nih.govacs.org The oxidized metabolite was identified as 3-carbamoyl-2-fluoro-2-phenylpropionic acid (F-CPPA). aesnet.orgnih.gov However, the rate of formation for these metabolites was significantly lower than that observed for the non-fluorinated analogues. nih.govacs.org

In contrast, the metabolism of the non-fluorinated analogue, CCMF, under the same conditions led to the formation of 3-carbamoyl-2-phenylpropionic acid (CPPA) and the reduced product, 2-phenyl-1,3-propanediol (B123019) monocarbamate (MCF). nih.gov These results from human liver S9 studies provide direct evidence that while this compound can be metabolized, its metabolic pathway and the rate of transformation differ significantly from felbamate. aesnet.orgnih.gov

A critical aspect of this compound's metabolic evaluation has been the investigation into the formation of reactive metabolites, specifically atropaldehyde (ATPAL). Studies consistently demonstrate that this compound does not lead to the formation of ATPAL. nih.gov In reactive metabolite trapping studies using human liver S9 fractions and glutathione (GSH), no GSH conjugates were identified following the incubation of F-CCMF. nih.govacs.org

This is in direct contrast to the results obtained with the non-fluorinated analogue, CCMF. When CCMF was incubated under the same conditions, a GSH adduct of atropic acid (ATPA-GSH) was identified, indicating the formation of a reactive intermediate. nih.gov Furthermore, studies with 2-phenyl-1,3-propanediol monocarbamate (MCF), a metabolite of felbamate, showed the generation of adducts, whereas its fluorinated counterpart, F-MCF, did not produce any adducts. These findings strongly support the initial design hypothesis that the strategic placement of a fluorine atom successfully prevents the metabolic pathway leading to the formation of the reactive metabolite, ATPAL. aesnet.orgnih.gov

Analysis of Metabolite Formation (e.g., 3-carbamoyl-2-phenylpropionic acid, F-CPPA)

In vivo Metabolic Fate in Animal Models (e.g., Rats, Dogs)

In vivo pharmacokinetic studies in animal models, including rats and dogs, have provided insights into the absorption, distribution, metabolism, and excretion of this compound. In both species, exposure to this compound, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increased proportionally with the administered dose. neupsykey.com

In dogs, after oral administration, peak plasma concentrations of this compound were reached within 2 to 6 hours. neupsykey.com The terminal half-life in this species was estimated to be between 6 and 9 hours. neupsykey.com While specific metabolic data from these in vivo studies is limited in the provided context, the dose-proportional pharmacokinetics suggest predictable behavior of the compound within the tested dose ranges.

For comparison, studies on the parent compound, felbamate, in rats and dogs also showed a proportional increase in Cmax with doses up to 300-400 mg/kg. nih.gov The absorption of oral felbamate was found to be complete in these species. nih.gov

Interactive Data Table: Comparative In Vitro Metabolic Stability

CompoundSystemConditionsKey FindingsReference
F-CCMF Human Liver S9pH 7.4, 37°CLost only 2.5% to 4.9% over 24 hours. nih.gov
CCMF Human Liver S9pH 7.4, 37°CHalf-life of 2.8 to 3.6 hours. nih.gov
F-MCF Human Liver S9with NAD+Stable, no metabolites observed. nih.gov
MCF Human Liver S9with NAD+Oxidized to CCMF and further to CPPA. nih.gov

Interactive Data Table: In Vitro Metabolite Formation

PrecursorSystemCofactorMetabolites IdentifiedReference
F-CCMF Human Liver S9NAD+F-MCF (reduced), F-CPPA (oxidized) nih.govacs.org
CCMF Human Liver S9NAD+MCF (reduced), CPPA (oxidized), ATPA-GSH adduct nih.gov

Absence of Glutathione Conjugation In vivo

Research into the metabolic profile of this compound has demonstrated a significant deviation from its analog, felbamate, particularly concerning the formation of reactive metabolites and subsequent glutathione conjugation. In vivo evidence indicates that this compound does not undergo glutathione conjugation, a key detoxification pathway for electrophilic compounds. researchgate.net This characteristic is a direct result of its unique chemical structure, specifically the substitution of a hydrogen atom with a fluorine atom at the 2-position of the propanediol moiety. if-pan.krakow.plaesnet.org

The metabolic pathway of felbamate involves the formation of a reactive and toxic metabolite known as atropaldehyde (2-phenylpropenal). tandfonline.comneupsykey.com This metabolite is an electrophile that can readily react with nucleophiles such as glutathione. The detoxification of atropaldehyde is mediated by glutathione, leading to the formation of glutathione adducts. tandfonline.comneupsykey.com It is hypothesized that in some individuals, the depletion of glutathione stores or a high burden of atropaldehyde formation can lead to covalent binding of the reactive metabolite to cellular macromolecules, which is thought to contribute to the idiosyncratic hepatotoxicity and aplastic anemia associated with felbamate. tandfonline.comneupsykey.com

In contrast, the fluorine atom in this compound prevents the formation of the analogous reactive aldehyde metabolite. if-pan.krakow.plneupsykey.com The carbon-fluorine bond is chemically stable and does not facilitate the β-elimination reaction required to form an atropaldehyde-like intermediate from its precursor, 3-carbamoyl-2-fluoro-2-phenyl-propionaldehyde (F-CBMA). researchgate.netacs.orgnih.gov

In vitro studies using human liver postmitochondrial suspensions (S9 fractions) have provided substantial evidence supporting the absence of reactive metabolite formation and subsequent glutathione conjugation with this compound. aesnet.orgneupsykey.comacs.org In these experiments, when metabolites of felbamate were incubated with liver S9 fractions in the presence of glutathione, glutathione adducts of atropaldehyde were identified. aesnet.orgacs.org However, under the same conditions, incubations with the fluorinated analog of the precursor to the reactive aldehyde (F-CCMF) did not yield any detectable glutathione conjugates. aesnet.orgacs.org

These in vitro findings strongly corroborate the in vivo observation that this compound does not engage the glutathione conjugation pathway for its detoxification, as it does not produce the necessary reactive electrophilic intermediates. researchgate.netaesnet.org This fundamental difference in the metabolic fate of this compound compared to felbamate underscores its design to be a safer alternative by avoiding the pathway that generates toxic metabolites. nih.govnih.gov

Comparative in Vitro Metabolism of Felbamate and this compound Precursors

The following table summarizes the results from in vitro studies comparing the metabolism of key precursors of felbamate and this compound in the presence of human liver S9 fractions and glutathione (GSH).

CompoundIncubation ConditionsMetabolites FormedGlutathione Conjugates Detected
CCMF (Felbamate precursor)Human Liver S9, NAD+, GSHCPPA, MCF, ATPA-GSHYes
F-CCMF (this compound precursor)Human Liver S9, NAD+, GSHF-CPPA, F-MCFNo

Data sourced from references aesnet.orgacs.orgnih.gov.

Stability of Felbamate and this compound Metabolite Precursors

The stability of the cyclic precursors to the aldehyde metabolites further illustrates the difference in their reactivity.

CompoundConditionStability
CCMF (Felbamate precursor)Phosphate buffer (pH 7.4), 37°CHalf-life of 2.8-3.6 hours
F-CCMF (this compound precursor)Phosphate buffer (pH 7.4), 37°COnly 2.5-4.9% loss over 24 hours

Data sourced from reference acs.orgnih.gov.

Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound2-fluoro-2-phenyl-1,3-propanediol dicarbamate
Felbamate2-phenyl-1,3-propanediol dicarbamate
Atropaldehyde2-phenylpropenal
GlutathioneL-γ-glutamyl-L-cysteinyl-glycine
CBMA3-carbamoyl-2-phenylpropionaldehyde
F-CBMA3-carbamoyl-2-fluoro-2-phenylpropionaldehyde
CCMF4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
F-CCMF4-hydroxy-5-fluoro-5-phenyl-tetrahydro-1,3-oxazin-2-one
CPPA3-carbamoyl-2-phenylpropionic acid
F-CPPA3-carbamoyl-2-fluoro-2-phenylpropionic acid
MCF2-phenyl-1,3-propanediol monocarbamate
F-MCF2-fluoro-2-phenyl-1,3-propanediol monocarbamate
ATPA-GSHAtropic acid glutathione adduct

Structure Activity Relationship Sar Studies and Analog Development

Fluorine Substitution Impact on Biological Activity and Metabolic Stability

The introduction of a fluorine atom at the 2-position of the propanediol (B1597323) moiety in felbamate (B1672329) to create fluorofelbamate is a strategic chemical modification with significant consequences for both biological activity and metabolic stability. if-pan.krakow.plaesnet.org This single substitution is designed to block the metabolic pathway that leads to the formation of atropaldehyde (B1208947), a reactive and toxic metabolite associated with the severe adverse effects of felbamate. if-pan.krakow.plresearchgate.netblumberginstitute.org The carbon-fluorine bond is exceptionally stable and chemically inert, preventing the elimination of the carbamate (B1207046) group and subsequent formation of the problematic aldehyde. researchgate.netblumberginstitute.org

The presence of fluorine, a highly electronegative element, can influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.netpsychoactif.org In the case of this compound, this substitution not only enhances metabolic stability but also appears to increase anticonvulsant potency in some preclinical models. researchgate.netnih.gov For instance, in the rat maximal electroshock (MES) test, this compound is approximately eight times more potent than felbamate. nih.gov This suggests that the fluorine atom does more than just block a metabolic pathway; it likely influences the drug's interaction with its biological targets. doi.org Preliminary studies on structure-activity relationships have indicated that the incorporation of a fluoro or trifluoromethyl group can significantly affect biological activity. researchgate.netpatsnap.com

Comparison with Other Felbamate Analogs (e.g., Carisbamate)

This compound is one of several analogs of felbamate developed to improve upon the original drug's profile. nih.govnih.gov Another notable analog is carisbamate (B1668445), which has also been evaluated for its anticonvulsant properties. nih.gov While both are derivatives of felbamate, their structural modifications and, consequently, their pharmacological profiles differ.

Carisbamate, chemically (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, has shown a favorable profile in various preclinical epilepsy models. nih.gov It has demonstrated efficacy against seizures induced by various methods and in different animal models. nih.gov In vitro studies using hippocampal neuronal cultures have shown that carisbamate can dose-dependently block spontaneous recurrent epileptiform discharges. researchgate.net

In contrast to this compound's primary modification of a single fluorine substitution, other analogs have explored different structural changes. nih.govnih.gov The ongoing development of these analogs highlights the continued search for antiepileptic drugs with broad-spectrum activity and improved safety profiles. nih.gov

Table 1: Comparison of Felbamate Analogs

Compound Key Structural Modification Reported Activity/Characteristic
This compound Fluorine substitution at the 2-position of the propanediol moiety. if-pan.krakow.plaesnet.org Blocks formation of toxic metabolite atropaldehyde; increased potency in some models. researchgate.netnih.gov

| Carisbamate | (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol structure. nih.gov | Favorable profile in preclinical epilepsy models. nih.gov |

Elucidation of Structural Determinants for Anticonvulsant Potency and Selectivity

The anticonvulsant activity of this compound and related dicarbamates is believed to be multi-mechanistic. researchgate.netnih.gov Like its parent compound, this compound's mechanisms are not fully understood but are thought to involve interactions with glutamate (B1630785) receptors and voltage-gated sodium channels. if-pan.krakow.plnih.gov It has been shown to decrease responses to NMDA and kainate receptor activation and reduce voltage-dependent sodium currents. if-pan.krakow.plresearchgate.net However, unlike some other carbamates, this compound does not appear to significantly enhance GABA receptor-mediated responses. if-pan.krakow.plresearchgate.net

The structural features of these compounds play a crucial role in their potency and selectivity. For felbamate, it is understood that the volume of substituents can impact receptor interaction; if the volume is too large, it may hinder effective binding. gpatindia.com The search for new antiepileptic drugs often involves detailed structure-activity relationship studies to optimize these interactions. researchgate.net

This compound has demonstrated a broad spectrum of activity in various animal models of seizures, including the maximal electroshock (MES)-induced seizures, 6 Hz psychomotor seizures, and picrotoxin-induced clonic seizures. if-pan.krakow.plresearchgate.net It is also effective in a rat model of status epilepticus. researchgate.netnih.gov This broad efficacy suggests that its structural determinants allow it to act on multiple pathways involved in seizure generation and propagation. nih.gov

Design and Synthesis of Novel Fluorinated Carbamate Derivatives for Enhanced Efficacy

The positive impact of fluorine substitution in this compound has spurred further research into the design and synthesis of other novel fluorinated carbamate derivatives. researchgate.netdoi.org The goal is to develop compounds with even greater efficacy, improved metabolic stability, and better tissue penetration. google.com The incorporation of fluorine-containing substituents into various molecular scaffolds is a common strategy in modern medicinal chemistry to enhance therapeutic potential. doi.org

The synthesis of these new derivatives often involves multi-step chemical processes. mdpi.commdpi.comnih.gov For example, the synthesis of some fluorinated benzyl (B1604629) carbamates involves protecting the amino group of a starting material, followed by condensation with an appropriate aniline (B41778) under specific reaction conditions. mdpi.com The rationale behind creating these new molecules is often to explore how different fluorinated groups and substitution patterns on the aromatic rings affect anticonvulsant activity. doi.org

Computational chemistry and molecular modeling are increasingly used to guide the design of these novel compounds, predicting their affinity for biological targets and their pharmacokinetic properties. researchgate.net This rational design approach, combined with synthetic chemistry and biological testing, continues to drive the discovery of new and improved fluorinated carbamate derivatives for the treatment of epilepsy and other neurological disorders. doi.orggoogle.com

Advanced Research Methodologies and Computational Approaches

In silico Prediction of Bioactivity and Pharmacokinetic Parameters (ADMET)

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. nih.govrowansci.com These predictive models utilize a compound's chemical structure to forecast its pharmacokinetic and safety profiles, significantly reducing the time and cost associated with experimental assays. rowansci.com For Fluorofelbamate, computer-aided programs have been employed to predict its bioactivity and ADMET properties. researchgate.netresearchgate.net

The goal of ADMET prediction is to filter out drug candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. rowansci.com This process involves the use of various computational tools and webservers that apply algorithms to models built from large datasets of known compounds. nih.gov The accuracy of these predictions depends on the quality of the model, the algorithm used, and the available data. nih.gov By evaluating these parameters early, researchers can prioritize compounds with a higher probability of success.

Table 1: Commonly Predicted ADMET Parameters

Parameter Category Specific Prediction Significance in Drug Development
Absorption Human Intestinal Absorption (HIA) Predicts the extent to which a drug is absorbed from the gut into the bloodstream.
Caco-2 Permeability An in vitro model for predicting intestinal drug absorption and efflux.
Distribution Blood-Brain Barrier (BBB) Penetration Determines if a compound can cross the BBB to act on the central nervous system.
Plasma Protein Binding (PPB) Affects the amount of free drug available to exert its pharmacological effect.
Metabolism Cytochrome P450 (CYP) Inhibition Predicts potential drug-drug interactions and altered metabolism rates. rowansci.com
Excretion Total Clearance Indicates the rate at which a drug is removed from the body.
Toxicity hERG Inhibition Assesses the risk of cardiac arrhythmia, a serious side effect. rowansci.com
Ames Test Predicts the mutagenic potential of a compound, an indicator of carcinogenicity. rowansci.com

Molecular Docking Simulations for Target Affinity

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second (a receptor, typically a protein). nih.govresearchgate.net This technique is fundamental in structure-based drug design for understanding molecular interactions and identifying potential drug targets. researchgate.netjddtonline.info The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often expressed as binding energy. researchgate.net

Computational studies have utilized molecular docking to test this compound's affinity against specific protein structures. researchgate.net

Potassium Protein Structure: Research indicates that molecular docking has been specifically employed to evaluate the affinity of this compound for potassium protein structures. researchgate.netresearchgate.net Voltage-gated potassium channels are a key target in the development of antiepileptic drugs, as their modulation can help control neuronal excitability. researchgate.net

Voltage-Gated Sodium Channels: While direct docking results for this compound with sodium channels are not detailed, its mechanism is known to include the reduction of voltage-dependent sodium currents. researchgate.net Many antiepileptic drugs function as sodium channel blockers. researchgate.netresearchgate.net Molecular docking studies on analogous compounds often target human neuronal voltage-gated sodium channels to predict binding modes and identify key interacting residues, such as Serine and Glutamate (B1630785), through hydrogen bond formation. wjarr.comjpionline.org

Table 2: Molecular Docking in this compound Research

Target Rationale Findings/Objective
Potassium Protein Structures Voltage-gated potassium channels are a key target for controlling epileptic seizures. researchgate.net To determine the binding affinity and interaction mode of this compound with the channel. researchgate.net

| Voltage-Gated Sodium Channels | A primary mechanism for many antiepileptic drugs; this compound reduces sodium currents. researchgate.netresearchgate.net | To elucidate the structural basis of interaction and predict binding mechanisms. wjarr.com |

Molecular Dynamic Simulation Studies for Ligand-Receptor Interactions

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are often performed. nih.gov MD is a powerful computational technique that simulates the movements of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-receptor complex. mdpi.comnih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal how the ligand and receptor interact and influence each other's conformations in a more realistic, solvated environment. mdpi.commdpi.com

MD simulations are crucial for evaluating the stability of ligand-receptor interactions. mdpi.com By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can assess whether a ligand remains stably bound within the receptor's active site. nih.gov This method facilitates a deeper understanding of the binding energetics and kinetics, guiding the optimization of lead compounds. mdpi.com The application of MD simulations is particularly relevant for studying flexible targets like ion channels. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models are built by correlating physicochemical or structural features of molecules, known as descriptors, with their experimentally determined potency. Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. wikipedia.org

Structure-Activity Relationship (SAR) studies, a precursor to QSAR, have been conducted for this compound and related compounds. researchgate.netresearchgate.net These studies revealed that the substitution of a fluoro or trifluoromethyl group had a significant effect on the biological activity compared to existing drugs. researchgate.netresearchgate.net A QSAR model quantifies this relationship, using descriptors such as:

Electronic properties (e.g., electronegativity)

Steric properties (e.g., molecular size and shape)

Hydrophobic properties (e.g., lipophilicity)

Topological properties (e.g., molecular connectivity)

By establishing a predictive equation of the form: Activity = f(descriptors), QSAR helps medicinal chemists understand which structural modifications are likely to enhance a compound's desired pharmacological effects. wikipedia.orgmdpi.com

Challenges and Future Directions in Fluorofelbamate Research

Elucidating Unexplained Mechanisms of Action

While fluorofelbamate's mechanisms are known to be similar to those of felbamate (B1672329), a complete picture of its pharmacological action remains partially elusive. researchgate.net Preliminary evidence indicates that its activity involves multiple pathways. The compound is known to decrease responses to N-methyl-D-aspartate (NMDA) and kainate receptor activation and to reduce voltage-dependent sodium currents. medicalresearchjournal.orgresearchgate.netresearchgate.net Unlike some other carbamates, this compound does not appear to enhance GABA receptor-mediated responses. researchgate.netnih.gov

However, researchers suggest that its anticonvulsant and neuroprotective effects cannot be fully explained by these known interactions with glutamate (B1630785) receptors and sodium channels alone. medicalresearchjournal.orgnih.gov Other actions are likely to contribute to its broad pharmacological profile observed in animal models. medicalresearchjournal.org A significant challenge for future research is to identify these additional mechanisms. Uncovering these currently unexplained actions is crucial for a comprehensive understanding of its therapeutic potential and for identifying biomarkers that could predict patient response.

Investigating Novel Molecular Targets and Signaling Pathways

The primary molecular targets identified for this compound include specific sites on glutamate receptors and voltage-gated sodium channels. medicalresearchjournal.orgresearchgate.net Like its parent compound felbamate, it is thought to act as an antagonist at the glycine-recognition site of the NMDA receptor complex. gpatindia.com However, the full spectrum of its activity, including its demonstrated antiepileptogenic properties—the ability to prevent or slow the development of epilepsy—suggests that other molecular targets and signaling pathways may be involved. researchgate.net

Future investigations must look beyond these established targets. A key challenge in the development of new AEDs is the identification of target molecules that are specifically affected by the pathophysiological processes of epilepsy. nih.gov For instance, the discovery of the synaptic vesicle protein 2A (SV2A) as the target for levetiracetam (B1674943) opened up new avenues in antiepileptic drug research. ddtjournal.comneupsykey.com A similar breakthrough could be pivotal for this compound. Research could focus on exploring its interaction with intracellular signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, or other proteins involved in synaptic vesicle exocytosis and neurotransmitter release. ddtjournal.comdntb.gov.ua Identifying novel targets would not only clarify this compound's mechanism but could also reveal new strategies for treating epilepsy and other central nervous system disorders. researchgate.net

Optimizing Structure-Activity Relationships for Improved Therapeutic Indices

The very existence of this compound is a result of optimizing a structure-activity relationship (SAR). It was specifically designed as an analog of felbamate where a fluorine atom replaces a hydrogen at the 2-position of the propane (B168953) chain. medicalresearchjournal.orgneupsykey.com This substitution was a strategic chemical modification intended to alter the drug's metabolism and prevent the formation of atropaldehyde (B1208947), a reactive metabolite of felbamate thought to be linked to its idiosyncratic toxicity. medicalresearchjournal.orgnih.gov The carbon-fluorine bond is highly stable, which is believed to prevent the metabolic steps that lead to the potentially toxic aldehyde. researchgate.net

The ongoing challenge is to further refine the molecule's structure to achieve an even better therapeutic index—maximizing anticonvulsant efficacy while minimizing potential off-target effects. Future SAR studies could explore:

Alternative Substitutions: Investigating the effects of adding other small, electron-withdrawing groups to the phenyl ring or the propanediol (B1597323) backbone. researchgate.netgoogle.com

Modifying Carbamate (B1207046) Groups: Altering the carbamate moieties to fine-tune the molecule's binding affinity for its targets and its pharmacokinetic properties.

Stereoselectivity: Investigating the anticonvulsant properties of individual stereoisomers of this compound, as enantiomers can have different pharmacological and pharmacokinetic profiles. nih.gov

Computational modeling and molecular docking studies can aid in predicting how structural changes affect interactions with molecular targets. researchgate.net The ultimate goal of this research is to design next-generation compounds with superior potency, selectivity, and metabolic stability. nih.gov

Potential for Combination Therapies and Polypharmacology Approaches

A significant portion of individuals with epilepsy, estimated at 30-40%, have seizures that are resistant to single-drug therapy. nih.govnih.gov This reality has made combination therapy, or polypharmacy, a standard clinical practice. researchgate.netnih.gov The rationale is to use multiple drugs that act via different mechanisms to achieve synergistic seizure control. nih.gov

This compound, with its multi-mechanistic profile, is a strong candidate for inclusion in combination therapy regimens. nih.govresearchgate.net Its actions on both glutamate receptors and sodium channels differentiate it from many other AEDs, providing a basis for rational polypharmacy. medicalresearchjournal.orgresearchgate.net

Future research must systematically evaluate the potential of this compound in combination with other AEDs. This involves:

Preclinical Isobolographic Analysis: This method can be used to formally determine whether the interaction between this compound and another AED is synergistic, additive, or antagonistic. researchgate.net Such studies have been performed on its parent compound, felbamate, revealing both favorable and unfavorable pairings with conventional drugs. researchgate.net

Targeted Combinations: Designing studies that combine this compound with drugs acting on distinct molecular targets, such as those modulating GABAergic inhibition (e.g., benzodiazepines) or synaptic vesicle release (e.g., levetiracetam).

A well-designed polypharmacology approach could offer new hope for patients with the most difficult-to-treat forms of epilepsy, and rigorous investigation into this compound's role in such strategies is a critical future direction. nih.gov

Q & A

Q. What are the established synthetic pathways for Fluorofelbamate, and how can researchers optimize yield and purity?

this compound is synthesized via the reduction of a substituted malonic acid ester followed by carbamylation. Key steps include:

  • Using electrophilic hydride reagents for reduction (e.g., NaBH₄ with catalysts) to minimize byproducts.
  • Controlled carbamylation conditions (e.g., temperature, solvent polarity) to ensure stereochemical fidelity .
  • Analytical validation via NMR and HPLC to confirm purity (>99%) and structural identity . Methodological Tip: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., time, stoichiometry) and reduce batch variability .

Q. How can researchers systematically investigate this compound’s anticonvulsant mechanisms using in vitro models?

  • Ion Channel Profiling : Use patch-clamp electrophysiology to assess NMDA receptor inhibition and voltage-gated sodium channel modulation, comparing results to felbamate .
  • Metabolite Screening : Employ LC-MS to detect reactive intermediates (e.g., aldehydes) in hepatocyte cultures, ensuring this compound avoids toxic pathways seen in felbamate . Methodological Tip: Apply the PICOT framework to define experimental variables (e.g., Population: neuronal cell lines; Intervention: this compound dosing; Outcome: ion current inhibition) .

Q. What in vitro assays are critical for evaluating this compound’s broad-spectrum efficacy?

  • Seizure Models : Use hippocampal slice assays to measure suppression of induced epileptiform activity.
  • Cytotoxicity Screening : Compare this compound and felbamate in primary hepatocytes to assess metabolic safety . Methodological Tip: Validate assays with positive controls (e.g., felbamate for efficacy, known hepatotoxins for safety) and replicate across ≥3 independent experiments .

Advanced Research Questions

Q. How should researchers design preclinical studies to resolve contradictions in this compound’s safety profile across species?

  • Hypothesis : Species-specific CYP450 metabolism may explain divergent toxicity outcomes.
  • Method : Conduct in vitro metabolic profiling using liver microsomes from rodents, canines, and humans. Quantify aldehyde metabolites via GC-MS and correlate with glutathione depletion rates .
  • Analysis : Use ANOVA to identify interspecies differences (α=0.05) and benchmark against felbamate’s historical data .

Q. What strategies can address conflicting data on this compound’s efficacy in generalized vs. focal seizure models?

  • Systematic Review : Meta-analyze existing preclinical studies using PRISMA guidelines to identify model-specific variables (e.g., seizure induction method, dosing regimen).
  • Mechanistic Replication : Redesign experiments to isolate variables (e.g., test this compound in Scn1a mutant mice for Dravet syndrome vs. kainic acid models for focal seizures) . Methodological Tip: Apply the FINER criteria to refine hypotheses (e.g., Feasible: use established animal models; Novel: focus on understudied seizure subtypes) .

Q. How can researchers improve translational validity when extrapolating this compound’s in vitro data to in vivo models?

  • Pharmacokinetic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to predict brain penetration and dose scaling from in vitro permeability (e.g., Caco-2 assays) .
  • Biomarker Integration : Measure CSF levels of this compound and correlate with EEG suppression in rodent models . Methodological Tip: Align experimental outcomes with clinical endpoints (e.g., seizure frequency reduction ≥50%) to enhance translational relevance .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous cohorts?

  • Mixed-Effects Models : Account for inter-subject variability in seizure thresholds (e.g., random effects for animal litter or strain).
  • Dose-Response Curve Fitting : Use nonlinear regression (e.g., Hill equation) to estimate ED₅₀ and compare to felbamate . Reporting Tip: Follow the Beilstein Journal guidelines: report raw data in supplementary files and avoid duplicating figures in text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.